The synthesis of YJC-10592 has been reported in various studies, focusing on methods that ensure high yield and purity. The compound is synthesized through a series of chemical reactions involving specific precursors that lead to the formation of the iridoid structure. Key parameters in the synthesis include:
The molecular structure of YJC-10592 is characterized by its iridoid core, which is a bicyclic monoterpenoid structure. Key features include:
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are utilized to confirm the structure and purity of YJC-10592, providing insights into its stereochemistry and functional characteristics .
YJC-10592 participates in several chemical reactions, primarily as a ligand for chemokine receptors. Its role as a chemokine receptor 2 antagonist implies that it can inhibit the binding of chemokines to their receptors, which is crucial in inflammatory responses. Key aspects include:
In vitro assays are commonly employed to evaluate these interactions, providing data on the efficacy and potency of YJC-10592.
The mechanism of action for YJC-10592 primarily revolves around its function as an antagonist for chemokine receptor 2. This receptor plays a pivotal role in mediating immune responses and inflammation. The detailed mechanism includes:
YJC-10592 exhibits distinct physical and chemical properties that influence its behavior in biological systems:
These properties are critical for understanding how YJC-10592 interacts with biological systems and informs formulation strategies for therapeutic use .
YJC-10592 holds promise for various scientific applications due to its pharmacological properties:
YJC-10592 ((R)-N-(2-(1-(2-(4-(2-chlorobenzoyl)piperazin-1-yl)ethyl)pyrrolidin-3-ylamino)-2-oxoethyl)-3-(trifluoromethyl)benzamide) emerged from systematic efforts to develop potent Chemokine Receptor 2 antagonists targeting inflammatory pathways. Its design centers on a 3-aminopyrrolidine scaffold strategically optimized for enhanced receptor binding and metabolic stability. The core structure incorporates critical pharmacophores: a lipophilic 3-(trifluoromethyl)benzamide group to enhance membrane permeability, a 2-chlorobenzoylpiperazine moiety for Chemokine Receptor 2 specificity, and a chiral pyrrolidine linker enabling stereoselective interactions with the Chemokine Receptor 2 binding pocket. Molecular modeling emphasized the necessity of the (R)-enantiomer configuration, as it achieves optimal spatial orientation of hydrogen bond donors/acceptors with Chemokine Receptor 2 transmembrane residues [1] [4]. This configuration is designated "optically pure" in specifications, underscoring its critical role in biological activity [1]. The strategic inclusion of the piperazine ring and chloro-substituted aryl ketone was informed by earlier dipiperidine-based antagonists showing nanomolar potency in arthritis and asthma models, validating this structural framework for anti-inflammatory efficacy [2].
Table 1: Key Structural Elements and Rationale in YJC-10592 Design
Structural Element | Role in Chemokine Receptor 2 Antagonism | Physicochemical Contribution |
---|---|---|
(R)-3-aminopyrrolidine core | Stereoselective binding to Chemokine Receptor 2 transmembrane helices; chiral center for enantiopure activity | Provides hydrogen bonding sites; conformational rigidity |
2-chlorobenzoylpiperazine | High-affinity engagement with orthosteric binding pocket | Enhances solubility via basic nitrogen; directs hydrophobic interactions |
3-(trifluoromethyl)benzamide cap | Blocks solvent-accessible region; supplemental hydrophobic anchoring | Improves log P (lipophilicity); metabolic resistance (C-F bonds) |
Ethylene linker | Connects pyrrolidine and piperazine moieties; optimizes distance between pharmacophores | Balances conformational flexibility and rigidity |
The synthesis of YJC-10592 employs a multi-step sequence prioritizing enantioselective generation of the (R)-3-aminopyrrolidine core. A representative route begins with N-Boc protection of commercially available (R)-3-aminopyrrolidine, followed by amide coupling with bromoacetic acid to install the glycinamide spacer. Subsequent reaction with 3-(trifluoromethyl)benzoyl chloride introduces the lipophilic cap. Concurrently, 1-(2-chloroaryl)piperazine is alkylated using 2-chloroethylpyrrolidine to form the key piperazine-ethylene-pyrrolidine segment. Final coupling of both fragments via nucleophilic substitution, followed by Boc deprotection, yields YJC-10592 [1]. The process emphasizes optical purity through chiral starting materials or resolution techniques, critical given the activity dependence on the (R)-configuration. Modifications to this route generate derivatives for structure-activity relationship studies: (1) Varying the benzamide aryl substituents (e.g., replacing trifluoromethyl with cyano or halogens); (2) Altering the ethylene linker length; (3) Substituting the 2-chlorobenzoyl group with other aryl carbonyls. Purification via reverse-phase chromatography achieves >98% purity, with identity confirmed by mass spectrometry (MW: 566.01 g/mol) and nuclear magnetic resonance [1] [4]. Solubility is restricted to dimethyl sulfoxide, reflecting the compound's hydrophobicity—a limitation addressed in derivative design through polar group incorporation [1].
Systematic structural exploration of the pyrrolidine region reveals stringent requirements for high Chemokine Receptor 2 affinity. Key findings include:
Table 2: Impact of Structural Modifications on YJC-10592 Pharmacological Profiles
Modification Site | Exemplary Variation | Binding IC₅₀ (μM) | Calcium Flux IC₅₀ (nM) | Chemotaxis IC₅₀ (nM) | Effect vs. YJC-10592 |
---|---|---|---|---|---|
Pyrrolidine configuration | (S)-enantiomer | >50 | >1000 | >1000 | Severe activity loss |
Ethylene linker length | -CH₂- (n=1) | 12.5 | 142 | 318 | >10-fold reduction |
-CH₂CH₂CH₂- (n=3) | 8.7 | 89 | 210 | ~5-fold reduction | |
Aryl cap (R₁) | 4-CF₃-benzamide | 2.8 | 5.6 | 45 | Moderate activity loss |
Unsubstituted benzamide | 22.1 | 210 | 890 | Severe activity loss | |
2-Chlorobenzoyl replacement | 2-Fluorobenzoyl | 1.45 | 2.1 | 31 | Comparable |
Cyclohexyl carbonyl | 15.3 | 102 | 451 | Severe activity loss |
Derivatives maintaining the core (R)-3-aminopyrrolidine, ethylene linker, and lipophilic aryl caps retain nanomolar potency in functional assays. However, only YJC-10592 combines optimal Chemokine Receptor 2 selectivity—showing >100-fold selectivity over Chemokine Receptor 1, Chemokine Receptor 3, Chemokine Receptor 4, Chemokine Receptor 5, Chemokine Receptor 6, Chemokine Receptor 7, and Chemokine Receptor 8—with favorable physicochemical properties for in vivo testing [1] [2]. This selectivity profile mirrors earlier dipiperidine antagonists (e.g., Compound 7a) but with improved solubility due to the benzamide’s polar carbonyl [2].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: